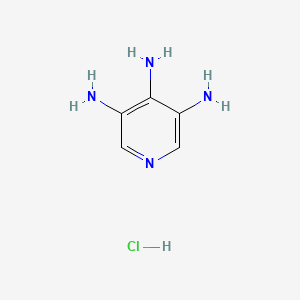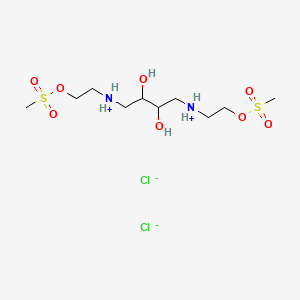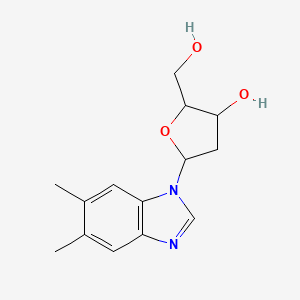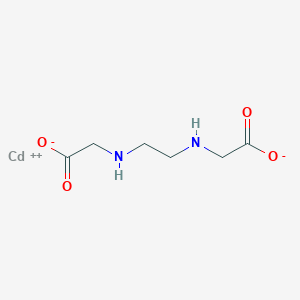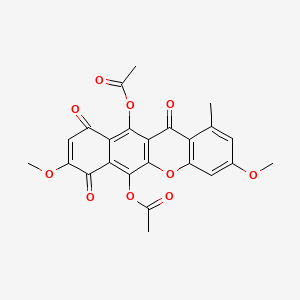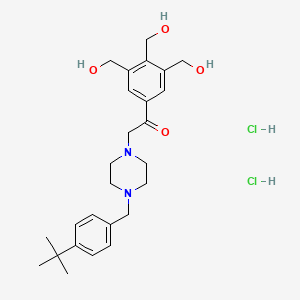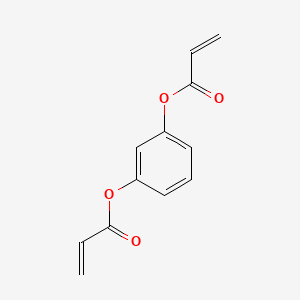
1,3-Phenylenediacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Phenylenediacrylate is an organic compound characterized by the presence of two acrylate groups attached to a benzene ring at the 1 and 3 positions. This compound is known for its versatility in various chemical reactions and its applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Phenylenediacrylate can be synthesized through the reaction of 1,3-dihydroxybenzene (resorcinol) with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Phenylenediacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo photo-polymerization and thermal polymerization to form cross-linked polymers.
Cyclopolymerization: This reaction leads to the formation of ladder-type polymers with high inherent viscosity.
Common Reagents and Conditions:
Photo-polymerization: High-pressure mercury lamps and solvents like THF are commonly used.
Thermal Polymerization: Radical initiators are employed to facilitate the reaction.
Major Products:
Cross-linked Polymers: Formed through photo-polymerization.
Ladder-type Polymers: Result from cyclopolymerization.
Applications De Recherche Scientifique
1,3-Phenylenediacrylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-Phenylenediacrylate primarily involves its ability to undergo polymerization reactions. The double bonds in the acrylate groups react under the influence of light or heat, leading to the formation of polymers. The molecular targets include the vinyl groups, which participate in the polymerization process .
Comparaison Avec Des Composés Similaires
- o-Phenylenediacrylate
- p-Phenylenediacrylate
- 1,3-Phenylenediacetic Acid
Comparison: 1,3-Phenylenediacrylate is unique due to its specific positioning of acrylate groups, which influences its reactivity and the types of polymers it forms. Compared to its ortho and para counterparts, it exhibits different polymerization behaviors and product structures .
Propriétés
Numéro CAS |
35289-72-6 |
|---|---|
Formule moléculaire |
C12H10O4 |
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
(3-prop-2-enoyloxyphenyl) prop-2-enoate |
InChI |
InChI=1S/C12H10O4/c1-3-11(13)15-9-6-5-7-10(8-9)16-12(14)4-2/h3-8H,1-2H2 |
Clé InChI |
YLCILCNDLBSOIO-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OC1=CC(=CC=C1)OC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonic acid, 4-[[4-[(2-hydroxy-1-naphthalenyl)azo]phenyl]azo]-](/img/structure/B13732015.png)
![N-(4-[Benzoyl]benzyl)-N-(4-bromo phenyl)-N,N-dimethylammonium butyltriphenyl borate](/img/structure/B13732021.png)
![8-[5-(6,7-dihydro-6-methyl-2,4-diphenyl-5H-1-benzopyran-8-yl)penta-2,4-dienylidene]-5,6,7,8-tetrahydro-6-methyl-2,4-diphenyl-1-benzopyrylium perchlorate](/img/structure/B13732036.png)

